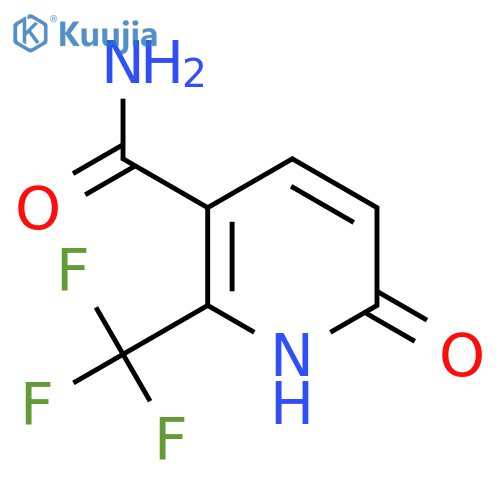Cas no 1806334-44-0 (6-Hydroxy-2-(trifluoromethyl)nicotinamide)

6-Hydroxy-2-(trifluoromethyl)nicotinamide 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxy-2-(trifluoromethyl)nicotinamide
- O=C1C=CC(=C(N1)C(F)(F)F)C(=O)N
-
- インチ: 1S/C7H5F3N2O2/c8-7(9,10)5-3(6(11)14)1-2-4(13)12-5/h1-2H,(H2,11,14)(H,12,13)
- InChIKey: KNTOUCVKHAYJNJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(N)=O)C=CC(N1)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 354
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 72.2
6-Hydroxy-2-(trifluoromethyl)nicotinamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004580-1g |
6-Hydroxy-2-(trifluoromethyl)nicotinamide |
1806334-44-0 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
| Alichem | A029004580-250mg |
6-Hydroxy-2-(trifluoromethyl)nicotinamide |
1806334-44-0 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029004580-500mg |
6-Hydroxy-2-(trifluoromethyl)nicotinamide |
1806334-44-0 | 95% | 500mg |
$1,651.30 | 2022-03-31 |
6-Hydroxy-2-(trifluoromethyl)nicotinamide 関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
6. Book reviews
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
6-Hydroxy-2-(trifluoromethyl)nicotinamideに関する追加情報
Introduction to 6-Hydroxy-2-(trifluoromethyl)nicotinamide (CAS No. 1806334-44-0)
6-Hydroxy-2-(trifluoromethyl)nicotinamide, identified by the Chemical Abstracts Service Number (CAS No.) 1806334-44-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the nicotinamide class, features a unique structural arrangement that includes a hydroxyl group at the 6-position and a trifluoromethyl substituent at the 2-position of the pyridine ring. Such structural motifs are often engineered to enhance biological activity, solubility, and metabolic stability, making this compound a promising candidate for further investigation in drug discovery and development.
The presence of the trifluoromethyl group is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry due to its ability to modulate electronic properties, improve lipophilicity, and extend metabolic half-life. In contrast, the hydroxyl group introduces polarity and potential hydrogen bonding capabilities, which can influence interactions with biological targets. Together, these functional groups create a molecule with a balanced profile that may exhibit desirable pharmacokinetic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with greater accuracy. Studies suggest that 6-Hydroxy-2-(trifluoromethyl)nicotinamide may interact with enzymes or receptors involved in metabolic pathways, inflammation, or neurodegenerative diseases. For instance, modifications of nicotinamide derivatives have shown potential in inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in pain and inflammation.
Moreover, the structural features of this compound make it an attractive scaffold for derivative design. By systematically modifying the hydroxyl or trifluoromethyl groups, chemists can explore a wide range of analogs to optimize potency, selectivity, and pharmacokinetic profiles. Such explorations are often guided by high-throughput screening (HTS) data and structure-activity relationship (SAR) studies, which help identify lead compounds for further preclinical and clinical evaluation.
In the context of current research trends, there is growing interest in developing small molecules that can modulate nicotinamide adenine dinucleotide (NAD+) metabolism, a critical coenzyme involved in energy production and cellular signaling. 6-Hydroxy-2-(trifluoromethyl)nicotinamide could serve as a precursor for compounds designed to influence NAD+ levels or related pathways, which are implicated in aging-related diseases and metabolic disorders. Preliminary in vitro studies have hinted at its potential role in enhancing mitochondrial function or protecting against oxidative stress.
The trifluoromethyl group’s electronic effects also make this compound a candidate for exploring novel mechanisms of action. For example, it may interfere with enzyme active sites by inducing steric hindrance or altering electron density distributions. Such interactions could be exploited to develop inhibitors against bacterial enzymes or viral proteases that are resistant to conventional therapeutics. The hydroxyl group further expands the possibilities for hydrogen bonding interactions, allowing for precise tuning of binding affinities.
From a synthetic chemistry perspective, 6-Hydroxy-2-(trifluoromethyl)nicotinamide exemplifies the importance of strategic functionalization. The synthesis likely involves multi-step organic transformations, including condensation reactions to form the pyridine ring followed by selective fluorination and hydroxylation. Advances in catalytic methods have made such transformations more efficient and scalable, reducing costs and improving yields. These improvements are crucial for moving promising candidates into later stages of drug development.
Regulatory considerations also play a significant role in assessing the viability of such compounds for therapeutic use. While 6-Hydroxy-2-(trifluoromethyl)nicotinamide does not fall under restricted categories such as hazardous materials or controlled substances, its potential biological activity necessitates rigorous safety evaluations before clinical translation. Toxicological studies would focus on assessing acute toxicity, chronic exposure effects, and potential side reactions to ensure patient safety.
The integration of machine learning models has further accelerated the process of identifying promising candidates like 6-Hydroxy-2-(trifluoromethyl)nicotinamide. By analyzing vast datasets from public databases and experimental results, researchers can predict properties such as solubility, permeability across cell membranes (P-glycoprotein), and potential drug-drug interactions. These predictions guide experimental design and reduce attrition rates during early-stage development.
In conclusion,6-Hydroxy-2-(trifluoromethyl)nicotinamide (CAS No. 1806334-44-0) represents an intriguing compound with multiple avenues for exploration in pharmaceutical research. Its unique structural features—combining both polar (hydroxyl) and lipophilic (trifluoromethyl) elements—position it as a versatile scaffold for drug discovery efforts targeting various therapeutic areas. As computational tools advance alongside synthetic methodologies,this compound will likely continue to attract attention from academic researchers and pharmaceutical companies alike, driving innovation in medicinal chemistry.
1806334-44-0 (6-Hydroxy-2-(trifluoromethyl)nicotinamide) 関連製品
- 1256824-06-2(4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine)
- 1485390-36-0(2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)
- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)
- 1823037-79-1(2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)
- 3322-62-1(9-Octadecenamide)
- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)
- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)